molecular formula C25H22O5 B11988290 (E)-1-(2-(benzyloxy)-5-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

(E)-1-(2-(benzyloxy)-5-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Cat. No.: B11988290
M. Wt: 402.4 g/mol
InChI Key: QAQMNGGOPQPVAO-JXMROGBWSA-N
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Description

1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.

    Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in immune response and cell survival.

    Interacting with cellular receptors: Such as estrogen receptors, which are involved in hormone regulation.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.

    Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.

Uniqueness

1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity compared to other chalcones and related compounds.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(5-methoxy-2-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H22O5/c1-27-20-9-12-23(30-17-19-5-3-2-4-6-19)21(16-20)22(26)10-7-18-8-11-24-25(15-18)29-14-13-28-24/h2-12,15-16H,13-14,17H2,1H3/b10-7+

InChI Key

QAQMNGGOPQPVAO-JXMROGBWSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCCO4

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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